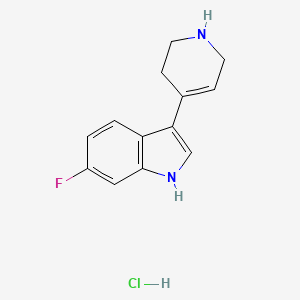![molecular formula C28H46O6 B14246606 11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid CAS No. 214751-20-9](/img/structure/B14246606.png)
11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is an organic compound with the molecular formula C28H46O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two undecanoic acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid typically involves the reaction of 1,4-phenylenebis(oxy) with undecanoic acid derivatives under controlled conditions. One common method includes the esterification of 1,4-phenylenebis(oxy) with undecanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylenebis(oxy) group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylenebis(oxy) derivatives.
Scientific Research Applications
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenylenebis(oxy) group can facilitate binding to specific sites, while the undecanoic acid chains may influence the compound’s solubility and membrane permeability. Pathways involved may include signal transduction, metabolic processes, or structural modifications.
Comparison with Similar Compounds
Similar Compounds
11,11’-[1,3-Phenylenebis(carbonylimino)]diundecanoic acid: Similar structure but with carbonylimino groups instead of oxy groups.
2,2’-[1,2-Phenylenebis(oxy)]diacetic acid: Contains shorter acetic acid chains instead of undecanoic acid chains.
Uniqueness
11,11’-[1,4-Phenylenebis(oxy)]diundecanoic acid is unique due to its specific phenylenebis(oxy) linkage and long undecanoic acid chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
214751-20-9 |
|---|---|
Molecular Formula |
C28H46O6 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
11-[4-(10-carboxydecoxy)phenoxy]undecanoic acid |
InChI |
InChI=1S/C28H46O6/c29-27(30)17-13-9-5-1-3-7-11-15-23-33-25-19-21-26(22-20-25)34-24-16-12-8-4-2-6-10-14-18-28(31)32/h19-22H,1-18,23-24H2,(H,29,30)(H,31,32) |
InChI Key |
PGKDTAVEOVUTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
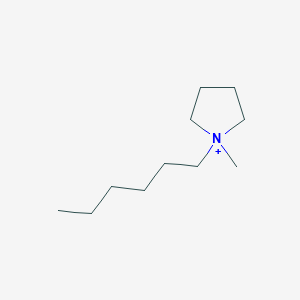
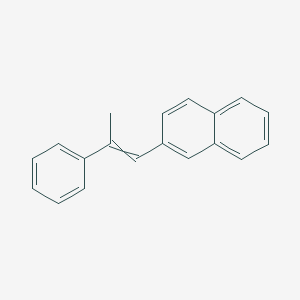
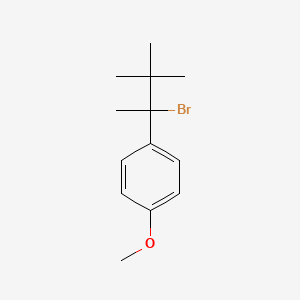
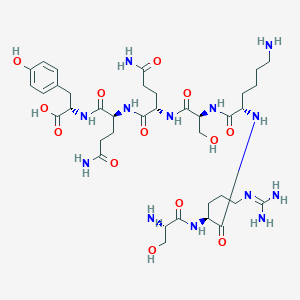
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
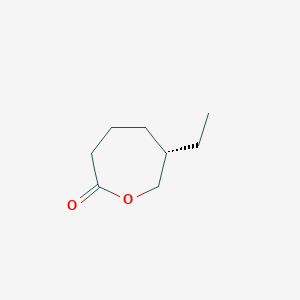
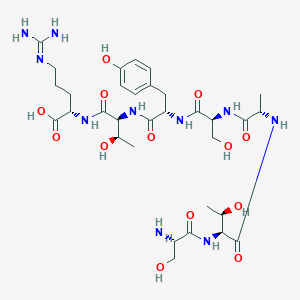
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
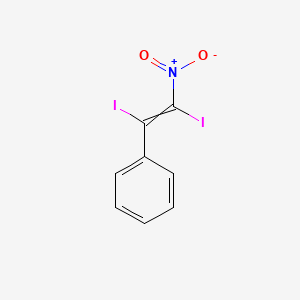
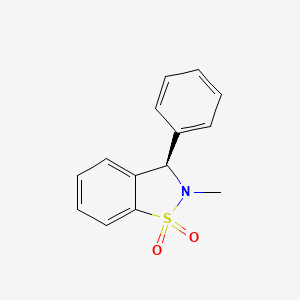
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)
